N-(pyridin-4-yl)hydrazinecarboxamide

Overview

Description

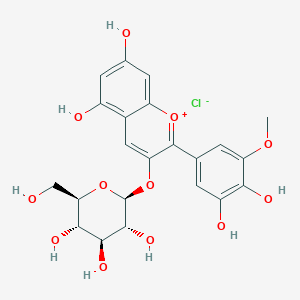

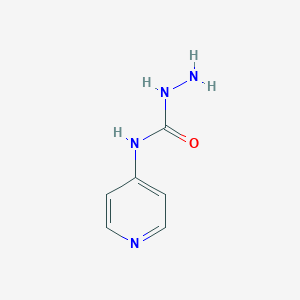

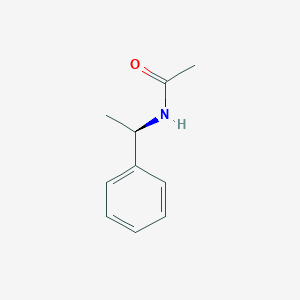

N-(pyridin-4-yl)hydrazinecarboxamide is a compound that falls within the class of hydrazinecarboxamides, which have been explored for their potential in various chemical reactions and biological activities. The compound is characterized by the presence of a pyridine ring, which is a common motif in many biologically active molecules, and a hydrazinecarboxamide group that can participate in a variety of chemical transformations .

Synthesis Analysis

The synthesis of N-(pyridin-4-yl)hydrazinecarboxamide derivatives can be achieved through various methods. One approach involves the dehydrazinative Minisci reaction of electron-deficient nitrogen heteroarenes, which allows for the oxidative carbamoylation with hydrazinecarboxamide hydrochlorides to afford nitrogen-heteroaryl carboxamides . Another method includes the condensation of pyridine-4-carboxaldehyde with sulfadiazine, leading to the formation of compounds such as (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide . These synthetic routes highlight the versatility of the hydrazinecarboxamide moiety in forming structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of N-(pyridin-4-yl)hydrazinecarboxamide derivatives can be quite complex, with potential for extensive intramolecular hydrogen bonding interactions, as seen in various pyridine dicarboxamide ligands . The crystal structure of related compounds, such as N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, reveals a pincer-type tricationic compound with strong N–H⋯O hydrogen bonds and significant contributions from C–H⋯O intermolecular interactions . These structural features are crucial for the stability and reactivity of the compounds.

Chemical Reactions Analysis

N-(pyridin-4-yl)hydrazinecarboxamide and its derivatives participate in a range of chemical reactions. For instance, they can undergo carbamoylation reactions to form nitrogen-heteroaryl carboxamides . They can also react with various reagents to form heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyridothienopyrimidines . These reactions are often facilitated by the electron-donating properties of the pyridine ring and the reactivity of the hydrazinecarboxamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(pyridin-4-yl)hydrazinecarboxamide derivatives are influenced by their molecular structure. The presence of the pyridine ring and the hydrazinecarboxamide group contributes to their potential as ligands in metal-organic frameworks (MOFs), as seen in the copper acetate complex with a 10(3) network topology . Additionally, the antimicrobial activity of these compounds, particularly against Mycobacterium tuberculosis, suggests that they possess significant biological relevance . Theoretical methods such as Density Functional Theory (DFT) and molecular docking studies further aid in understanding the properties and potential interactions of these compounds .

Scientific Research Applications

Synthesis and Biological Investigations

N-(pyridin-2-yl)hydrazinecarbothioamide, a related compound, has been synthesized and characterized for its geometric optimization, vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy. Its docking study against bacterial strains like Escherichia coli and Staphylococcus aureus has been explored, suggesting potential biological applications (Sraa Abu-Melha, 2018).

Copper Complexes Synthesis

Research includes the synthesis of copper complexes using derivatives of thiosemicarbazides like N-phenyl-2-(pyridin-2-ylcarbamothioyl)hydrazinecarboxamide. These complexes were characterized using various techniques, exploring their potential for various applications, including studies on DNA degradation (O. El‐Gammal et al., 2012).

Antimicrobial Activity of Metal Complexes

A study involved synthesizing new ligands and their metal complexes, including Co(II) and Cu(II), to test their antimicrobial activity. This research highlights the biological potential of these compounds (N. G. Yernale & B. Mruthyunjayaswamy, 2018).

Metal-Organic Framework (MOF) Structure

Research on the compound N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide, a variant of N-(pyridin-4-yl)hydrazinecarboxamide, has contributed to the development of a metal-organic framework (MOF) structure with potential applications in various fields (D. S. Cati & H. Stoeckli-Evans, 2014).

Carbamoylation of Nitrogen Heteroarenes

The use of hydrazinecarboxamides as carbamoylating agents has been established for the carbamoylation of nitrogen heteroarenes. This research opens up possibilities for creating diverse nitrogen-heteroaryl carboxamides (Zeng-Yang He et al., 2017).

Environmental Applications

Studies have demonstrated the use of thiosemicarbazide derivatives as chelating agents in the flotation separation of mercury(II) from water samples, showing the environmental applications of these compounds (S. E. Ghazy et al., 2010).

Safety And Hazards

properties

IUPAC Name |

1-amino-3-pyridin-4-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-10-6(11)9-5-1-3-8-4-2-5/h1-4H,7H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTBMALRTPNOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-4-yl)hydrazinecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)

![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)